molecular formula C16H14ClNO3 B14583679 2-[(4-Chlorophenyl)(hydroxyimino)methyl]-6-methylphenyl acetate CAS No. 61466-76-0

2-[(4-Chlorophenyl)(hydroxyimino)methyl]-6-methylphenyl acetate

Katalognummer: B14583679
CAS-Nummer: 61466-76-0
Molekulargewicht: 303.74 g/mol
InChI-Schlüssel: MXXBQRFXCMMKCI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(4-Chlorophenyl)(hydroxyimino)methyl]-6-methylphenyl acetate is an organic compound with a complex structure that includes a chlorophenyl group, a hydroxyimino group, and a methylphenyl acetate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chlorophenyl)(hydroxyimino)methyl]-6-methylphenyl acetate typically involves a multi-step process. One common method is the condensation reaction between 4-chlorobenzaldehyde and 6-methylsalicylaldehyde oxime in the presence of an acid catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 60-80°C. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(4-Chlorophenyl)(hydroxyimino)methyl]-6-methylphenyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

2-[(4-Chlorophenyl)(hydroxyimino)methyl]-6-methylphenyl acetate has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-[(4-Chlorophenyl)(hydroxyimino)methyl]-6-methylphenyl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, leading to its antioxidant properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[(4-Chlorophenyl)(hydroxyimino)methyl]-6-methylphenyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Eigenschaften

CAS-Nummer

61466-76-0

Molekularformel

C16H14ClNO3

Molekulargewicht

303.74 g/mol

IUPAC-Name

[2-[C-(4-chlorophenyl)-N-hydroxycarbonimidoyl]-6-methylphenyl] acetate

InChI

InChI=1S/C16H14ClNO3/c1-10-4-3-5-14(16(10)21-11(2)19)15(18-20)12-6-8-13(17)9-7-12/h3-9,20H,1-2H3

InChI-Schlüssel

MXXBQRFXCMMKCI-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=CC=C1)C(=NO)C2=CC=C(C=C2)Cl)OC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.